(S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate
Description
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4,8H,5,11H2,1H3/t8-/m1/s1 |
InChI Key |
RKNYRLQHRNHEPV-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC2=C1OC[C@H]2N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL(3S)-3-AMINO-2,3-DIHYDROBENZO[2,3-B]FURAN-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed reactions is prevalent, allowing for efficient synthesis under milder conditions. Additionally, continuous flow reactors are sometimes utilized to scale up the production while maintaining consistency and quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, typically involving hydrogenation or the use of reducing agents like sodium borohydride, can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzofuran ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of METHYL(3S)-3-AMINO-2,3-DIHYDROBENZO[2,3-B]FURAN-7-CARBOXYLATE involves its interaction with specific molecular targets within the cell. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cell signaling, gene expression, and metabolic processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Chloro and Acetamido Derivatives
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS: 143878-29-9) introduces electronegative substituents (Cl, acetamido), increasing molecular polarity. The chloro group enhances metabolic stability but may reduce solubility compared to the amino-substituted target compound .
Sulfonyl and Triazine-Based Analogues
Compounds like Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (CAS: Not provided) feature a benzodithiazine ring instead of benzofuran, with sulfonyl and triazine groups altering reactivity. IR data for this compound shows strong SO₂ stretching (1340, 1155 cm⁻¹), absent in the target compound, indicating divergent chemical behavior .
Carboxylic Acid vs. Ester Derivatives
7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 17359-46-5) replaces the methyl ester with a carboxylic acid. This modification lowers the logP value (increasing hydrophilicity) and introduces pH-dependent solubility, contrasting with the ester’s lipophilicity .
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Research Findings
- Stereochemical Impact : The (S)-configuration in benzofuran derivatives is often linked to enhanced bioactivity in enzyme inhibition studies, as seen in analogous systems .
- Substituent Effects : Chloro and sulfonyl groups improve thermal stability but may complicate synthetic routes due to steric and electronic effects .
- Positional Isomerism : Shifting the carboxylate group from position 7 to 4 or 5 significantly alters electronic distribution, impacting NMR chemical shifts and solubility .
Q & A
Q. What are the common synthetic routes for (S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate, and what key reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization , hydrogenation , and asymmetric catalysis . For example:
- Cyclization : A benzofuran core is formed via acid-catalyzed cyclization of substituted phenols, often requiring anhydrous conditions and catalysts like MgCl₂ .
- Hydrogenation : Reduction of nitro or diazo intermediates (e.g., 7-nitrobenzofuran derivatives) using Pd/C or Raney Ni under H₂ gas to introduce the amino group .
- Enantioselective Synthesis : Chiral resolution or asymmetric hydrogenation with catalysts like (R)- or (S)-BINAP-Ru complexes ensures enantiomeric purity. Solvent polarity and temperature (e.g., 0–25°C) critically impact stereochemical outcomes .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and confirming its (S) configuration?
- Methodological Answer :
- X-Ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) confirms absolute configuration. Hydrogen bonding and torsion angles validate the dihydrobenzofuran scaffold .
- NMR Spectroscopy : H and C NMR (in DMSO-d₆ or CDCl₃) identify substituents (e.g., methyl ester at δ ~3.8 ppm, NH₂ at δ ~5.2 ppm). NOESY confirms spatial proximity of chiral centers .
- Circular Dichroism (CD) : Distinguishes (S)- and (R)-enantiomers via Cotton effects at 220–260 nm .
Q. What in vitro biological assays are typically used to evaluate the pharmacological potential of this benzofuran derivative?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like dihydroorotate dehydrogenase (DHODH) using UV-Vis spectroscopy to monitor NADH depletion at 340 nm .
- Cell Viability Assays : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. IC₅₀ values are calculated using nonlinear regression .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can researchers optimize the yield and enantioselectivity in the catalytic asymmetric synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINAP) with metal catalysts (Ru, Rh) in hydrogenation reactions. Polar solvents (THF, MeOH) enhance enantiomeric excess (ee) to >90% .
- Reaction Monitoring : Use HPLC with chiral columns (e.g., Chiralpak IA) to track ee during synthesis. Adjust pressure (1–5 bar H₂) and temperature (25–50°C) to minimize racemization .
- Byproduct Analysis : LC-MS identifies impurities (e.g., over-reduced or dimerized products). Recrystallization from EtOAc/hexane improves purity to >98% .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s bioactive conformation?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Compare DFT-optimized geometries with X-ray crystal structures. Force fields (e.g., AMBER) simulate solvation effects in water or DMSO .
- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions. Discrepancies in binding poses may arise from protein flexibility; ensemble docking improves accuracy .
- Experimental Validation : Synchrotron-based crystallography (at 100 K) resolves electron density ambiguities. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) maps dynamic regions .
Q. How does the hydrochloride salt form affect the compound’s solubility and stability, and what methods are used to characterize salt formation?
- Methodological Answer :
- Salt Formation : React the free base with HCl in Et₂O or MeOH. Monitor pH (target ~2–3) to precipitate the hydrochloride salt. Yield is improved by slow addition and stirring at 0°C .
- Solubility Profiling : Compare solubility in PBS (pH 7.4) vs. 0.1 N HCl (pH 1.2) using UV-Vis spectroscopy. The hydrochloride salt typically exhibits 2–3× higher aqueous solubility .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC analysis. The salt form reduces hygroscopicity and extends shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
